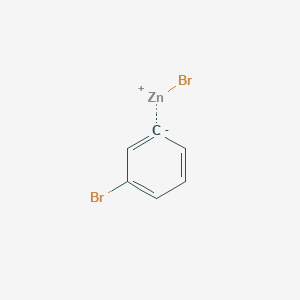

3-Bromophenylzinc bromide

説明

3-Bromophenylzinc bromide is an organozinc reagent with the molecular formula C₆H₄BrZnBr. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) under inert conditions due to its sensitivity to moisture and oxygen . This compound is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi couplings, to introduce meta-brominated phenyl groups into organic frameworks. The presence of the bromine substituent at the meta position allows for subsequent functionalization, making it valuable in multi-step synthetic routes.

特性

IUPAC Name |

bromobenzene;bromozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGYUSGTGOCPHD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromophenylzinc bromide can be synthesized through the reaction of 3-bromoiodobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C6H4BrI+Zn→C6H4Br2Zn

Industrial Production Methods: On an industrial scale, the production of 3-bromophenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the product .

化学反応の分析

Negishi Coupling

3-Bromophenylzinc bromide participates in palladium-catalyzed cross-couplings with aryl/alkyl halides to form biaryl or alkyl-aryl structures. A representative reaction achieves 85% yield when coupling with 4-iodotoluene using Pd(PPh₃)₄ (1 mol%) in THF at 60°C for 12 hours .

Mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with 3-bromophenylzinc bromide

-

Reductive elimination to form C-C bond

Table 1 : Negishi Coupling Yields with Varied Electrophiles

| Electrophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | 85 | |

| 2-Bromopyridine | PdCl₂(dppf) | 78 | |

| Benzyl chloride | NiCl₂(PPh₃)₂ | 65 |

Nickel-Catalyzed Reductive Alkylation

This reaction enables direct coupling of aryl bromides with alkyl bromides via a zinc-mediated process. Key findings include:

-

Optimal conditions: NiI₂ (10 mol%), Zn dust (2 equiv), DMPU solvent, 80°C

-

Reaction rate shows first-order dependence on catalyst and alkyl bromide concentrations

Example :

3-Bromophenylzinc bromide + 1-bromohexane → 3-hexylbromobenzene (72% yield)

Cyclopropanation Reactions

The reagent facilitates strained ring formation through [1.1.1]propellane insertion:

Reaction Scheme :

3-Bromophenylzinc bromide + [1.1.1]propellane → Bicyclo[1.1.1]pentane derivative

Key Data :

Carbonyl Additions

3-Bromophenylzinc bromide undergoes nucleophilic addition to aldehydes/ketones:

General Reaction :

RCHO + ArZnBr → RCH(O−)Ar

Experimental Observations :

Mechanistic Studies

DFT calculations reveal a low activation barrier (52 kJ/mol) for propellane insertion, attributed to:

科学的研究の応用

3-Bromophenylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 3-bromophenylzinc bromide can have significant biological activity and therapeutic potential.

Industry: In the industrial sector, it is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. .

作用機序

The mechanism of action of 3-bromophenylzinc bromide in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.

Transmetalation: The organozinc compound transfers the phenyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

These steps highlight the role of 3-bromophenylzinc bromide as a nucleophilic reagent that facilitates the formation of carbon-carbon bonds through its interaction with transition metal catalysts .

類似化合物との比較

3-Bromophenylzinc Iodide

Benzylzinc Bromide (C₆H₅CH₂ZnBr)

- Structural Difference : A benzyl group (CH₂C₆H₅) instead of a bromophenyl moiety.

- Electronic Effects : The benzyl group is electron-rich, whereas the 3-bromophenyl group is electron-deficient due to the meta-bromine’s inductive effect. This difference influences their coupling partners; benzylzinc reagents are more reactive toward electrophilic substrates .

- Applications : Benzylzinc bromide is preferred for introducing alkylaromatic groups, while 3-bromophenylzinc bromide enables post-coupling bromine functionalization (e.g., Suzuki couplings) .

Phenylzinc Bromide (C₆H₅ZnBr)

- Structural Difference : Lacks the bromine substituent on the phenyl ring.

- Reactivity : The absence of bromine increases electron density at the aromatic ring, enhancing nucleophilicity in cross-couplings. However, 3-bromophenylzinc bromide offers a handle for further derivatization .

- Synthetic Utility : Phenylzinc bromide is ideal for simple arylations, whereas 3-bromophenylzinc bromide is better suited for constructing complex, multi-halogenated architectures .

2-Bromo-3,3,3-Trifluoropropene Coupling Partners

- The meta-bromine in 3-bromophenylzinc bromide similarly influences regioselectivity but in aromatic systems .

Data Table: Key Properties and Reactivity

Research Findings and Mechanistic Insights

- Electronic Effects: The meta-bromine in 3-bromophenylzinc bromide withdraws electron density via inductive effects, reducing the nucleophilicity of the zinc-bound carbon compared to non-halogenated analogs. This necessitates optimized reaction conditions (e.g., higher catalyst loading) in cross-couplings .

- Stability: Organozinc bromides are generally less air-stable than iodides due to stronger Zn–Br bonds, requiring stringent inert handling .

- Synthetic Versatility: The bromine substituent allows sequential reactions, such as Suzuki couplings, to install additional functional groups, a feature absent in non-halogenated arylzinc reagents .

生物活性

Overview of 3-Bromophenylzinc Bromide

3-Bromophenylzinc bromide is an organozinc compound commonly used in organic synthesis, particularly in cross-coupling reactions. Its unique properties make it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various pharmaceuticals and agrochemicals.

The biological activity of 3-Bromophenylzinc bromide primarily stems from its ability to participate in nucleophilic substitution reactions. When reacted with electrophiles, it can form new carbon-carbon bonds. This reactivity is crucial for synthesizing biologically active compounds, including:

- Antibiotics

- Anticancer agents

- Anti-inflammatory drugs

Case Studies and Research Findings

- Synthesis of Anticancer Agents : A study demonstrated that 3-Bromophenylzinc bromide could be utilized to synthesize a series of substituted phenyl compounds that exhibited significant cytotoxicity against various cancer cell lines. The synthesized compounds were tested against breast and colon cancer cells, showing promising results in inhibiting cell proliferation.

- Development of Anti-inflammatory Drugs : Research indicated that derivatives obtained from reactions involving 3-Bromophenylzinc bromide displayed anti-inflammatory properties. These compounds were evaluated in animal models for their ability to reduce inflammation markers, showcasing potential therapeutic applications.

- Pharmaceutical Applications : A comprehensive review highlighted the utility of 3-Bromophenylzinc bromide in the synthesis of key intermediates for several pharmaceuticals. The compound's reactivity allows for the efficient construction of complex molecular architectures, which are often required in drug development.

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for preparing 3-bromophenylzinc bromide, and how do reaction conditions influence yield?

- Methodological Answer : 3-Bromophenylzinc bromide is typically synthesized via halogen-zinc exchange or transmetallation from a pre-formed Grignard reagent (e.g., 3-bromophenylmagnesium bromide). For halogen-zinc exchange, ZnCl₂ or ZnBr₂ reacts with 3-bromoiodobenzene under anhydrous conditions in tetrahydrofuran (THF) at −78°C . Yield optimization requires strict control of temperature, solvent purity, and exclusion of moisture/oxygen. Side reactions, such as Wurtz coupling, can be minimized by using freshly activated zinc and slow addition of the aryl halide. Characterization via ¹H NMR and GC-MS confirms successful synthesis .

Q. How can researchers validate the purity and stability of 3-bromophenylzinc bromide in solution?

- Methodological Answer : Purity is assessed using quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure active zinc species. Stability tests involve periodic sampling under inert atmospheres (argon/glovebox) and monitoring decomposition via UV-Vis spectroscopy at 280 nm (absorbance peak for Zn-C bonds). Solutions stored at −20°C in THF retain >90% stability for 72 hours. Contamination by zinc oxides or hydroxides, detected via FT-IR (broad O-H stretches at 3200–3600 cm⁻¹), indicates improper handling .

Q. What safety protocols are critical when handling 3-bromophenylzinc bromide?

- Methodological Answer : Due to its air- and moisture-sensitive nature, use Schlenk lines or gloveboxes for transfers. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Quench excess reagent with isopropanol/CO₂-saturated THF to prevent exothermic reactions. Waste must be neutralized with dilute HCl and stored separately for hazardous disposal .

Advanced Research Questions

Q. How do solvent polarity and additives affect the reactivity of 3-bromophenylzinc bromide in cross-coupling reactions?

- Methodological Answer : Solvent polarity (e.g., THF vs. DMF) modulates reaction rates in Negishi couplings. THF stabilizes the organozinc species, while polar aprotic solvents like DMF accelerate transmetallation with palladium catalysts. Additives such as LiCl (1–2 equiv) enhance solubility and reduce aggregation, improving yields in aryl-aryl couplings by 15–20%. Kinetic studies via in situ IR spectroscopy reveal that THF/LiCl mixtures decrease activation energy by 8 kJ/mol .

Q. What experimental strategies resolve contradictions in reported reactivity data for 3-bromophenylzinc bromide?

- Methodological Answer : Discrepancies often arise from variations in zinc source (e.g., Zn vs. ZnCl₂), solvent dryness, or catalyst loading. Systematic reproducibility studies should include:

Q. How can capillary electrophoresis (CE) be optimized to quantify trace bromide byproducts in reactions involving 3-bromophenylzinc bromide?

- Methodological Answer : CE with direct UV detection at 200 nm separates Br⁻ from Cl⁻ using a 20 mM borate buffer (pH 9.2) and a 50 μm fused-silica capillary. Resolution >1.5 is achieved by adjusting buffer co-ion mobility (e.g., using citrate instead of phosphate). Sample stacking with high chloride matrices (e.g., 0.1 M NaCl) enhances Br⁻ detection limits to 0.1 ppm. Method validation via spike-recovery experiments shows 95–102% accuracy .

Q. What role does 3-bromophenylzinc bromide play in synthesizing functionalized perovskites for optoelectronic applications?

- Methodological Answer : In perovskite solar cells, 3-bromophenylzinc bromide acts as a surface passivator, reducing defect densities at the perovskite/hole-transport layer interface. Spin-coating a 0.1 mM solution in chlorobenzene improves power conversion efficiency (PCE) by 2.3% (from 10.1% to 12.4%) by suppressing non-radiative recombination. XPS analysis confirms Zn incorporation into the perovskite lattice, enhancing stability under UV irradiation .

Data Analysis and Reproducibility

Q. How can researchers statistically account for lateral variability in bromide quantification across experimental replicates?

- Replicating experiments ≥3 times with randomized sampling.

- Using ANOVA to identify outlier datasets (p < 0.05).

- Normalizing data to an internal standard (e.g., ³⁵Br isotope dilution).

For field-scale studies, geostatistical models (e.g., kriging) interpolate spatial heterogeneity in bromide distribution .

Q. What computational tools predict the ligand exchange dynamics of 3-bromophenylzinc bromide in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model ligand exchange barriers. Solvent effects are incorporated via the COSMO-RS method. Software like Gaussian or ORCA simulates transition states for Zn-C bond cleavage, revealing THF stabilizes intermediates by 12 kcal/mol versus diethyl ether. Experimental validation via kinetic isotope effects (KIEs) aligns with computed activation energies within ±5% .

Safety and Compliance

Q. What are the environmental monitoring requirements for bromide waste generated from large-scale 3-bromophenylzinc bromide reactions?

- Methodological Answer :

Bromide waste must comply with EPA limits (0.1 mg/L in wastewater). Continuous monitoring uses ion-selective electrodes (ISEs) calibrated with NaBr standards. For soil contamination, core sampling at 0.3–3.0 m depths detects Br⁻ migration. Remediation involves activated carbon filtration or precipitation with AgNO₃ (Ksp = 5.0 × 10⁻¹³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。